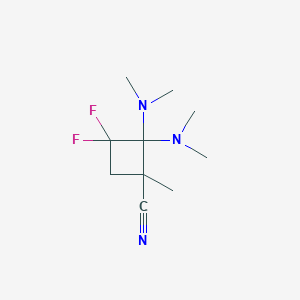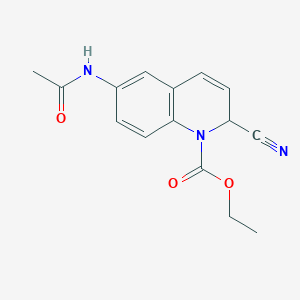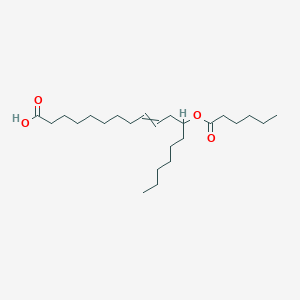![molecular formula C6Br2F15Sb B15164209 Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane CAS No. 194549-90-1](/img/structure/B15164209.png)
Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane is a chemical compound that contains antimony, bromine, and pentafluoroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane typically involves the reaction of antimony compounds with bromine and pentafluoroethyl reagents. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of antimony.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of antimony, while substitution reactions may yield halogenated derivatives .
Applications De Recherche Scientifique
Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. Its unique structure allows it to interact with specific molecular targets, leading to desired chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane include other antimony-based compounds with halogen and pentafluoroethyl groups, such as:
- Tris(pentafluoroethyl)difluorophosphorane
- Tris(pentafluoroethyl)trifluorophosphate
Uniqueness
This compound is unique due to its specific combination of antimony, bromine, and pentafluoroethyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
194549-90-1 |
|---|---|
Formule moléculaire |
C6Br2F15Sb |
Poids moléculaire |
638.61 g/mol |
Nom IUPAC |
dibromo-tris(1,1,2,2,2-pentafluoroethyl)-λ5-stibane |
InChI |
InChI=1S/3C2F5.2BrH.Sb/c3*3-1(4)2(5,6)7;;;/h;;;2*1H;/q;;;;;+2/p-2 |
Clé InChI |
YHFJAQAZFDBJKL-UHFFFAOYSA-L |
SMILES canonique |
C(C(F)(F)[Sb](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(Br)Br)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
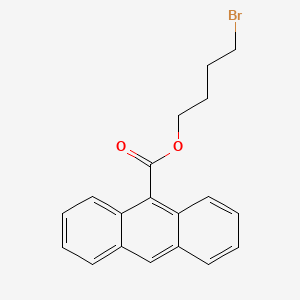

![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
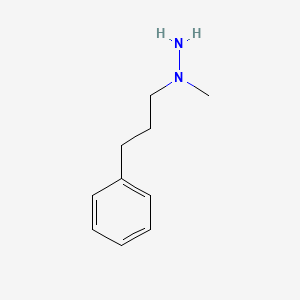
![Silane, [1,4-phenylenebis(methylene)]bis[triethoxy-](/img/structure/B15164159.png)
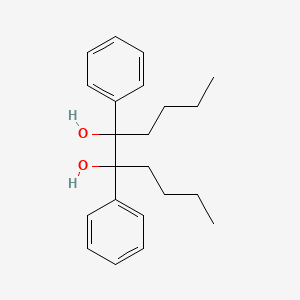
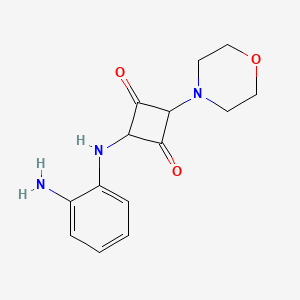
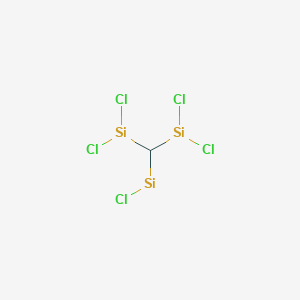
![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
